molecular formula C19H27N3O2 B14392846 N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide CAS No. 88103-52-0

N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide

Cat. No.: B14392846
CAS No.: 88103-52-0
M. Wt: 329.4 g/mol
InChI Key: MHGBOAOUHVRSDT-UHFFFAOYSA-N
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Description

N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide is a complex organic compound that features a piperidine moiety and an indole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperidine Substitution: The piperidine moiety is introduced via nucleophilic substitution, where piperidine reacts with a suitable leaving group on the indole ring.

    Acetylation: The final step involves the acetylation of the ethylamine side chain using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indole ring or the piperidine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Biochemistry: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to specific receptors in the central nervous system, modulating neurotransmitter release and signal transduction.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Pathway Modulation: The compound influences various signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{5-Methoxy-1-[(morpholin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide
  • N-(2-{5-Methoxy-1-[(pyrrolidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide
  • N-(2-{5-Methoxy-1-[(azepan-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide

Uniqueness

N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide is unique due to its specific combination of the piperidine moiety and the methoxy-substituted indole ring. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88103-52-0

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-[5-methoxy-1-(piperidin-1-ylmethyl)indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C19H27N3O2/c1-15(23)20-9-8-16-13-22(14-21-10-4-3-5-11-21)19-7-6-17(24-2)12-18(16)19/h6-7,12-13H,3-5,8-11,14H2,1-2H3,(H,20,23)

InChI Key

MHGBOAOUHVRSDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CN3CCCCC3

Origin of Product

United States

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